N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2/c1-25(2)21-11-9-19(10-12-21)22(16-24-30(27,28)23-8-5-15-29-23)26-14-13-18-6-3-4-7-20(18)17-26/h3-12,15,22,24H,13-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIGUDWWWKWHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene sulfonamide core linked to a tetrahydroisoquinoline moiety. The presence of a dimethylamino group enhances its solubility and may influence its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 348.47 g/mol.
Structural Formula
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes . Research indicates that it may act as an antagonist or modulator in pathways involving dopamine receptors, particularly the D1 receptor family, which are implicated in neurological functions and disorders .
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : Given its structure, it has been hypothesized to possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease due to its interaction with dopaminergic pathways .
- Anti-inflammatory Properties : The sulfonamide group is known for anti-inflammatory effects, which could be harnessed in treating conditions like arthritis or other inflammatory disorders.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar tetrahydroisoquinoline derivatives. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential for further development into therapeutic agents .
Study 2: Neuroprotective Effects
Research conducted on a related compound demonstrated neuroprotective effects in rodent models of Parkinson's disease. The study highlighted the compound's ability to reduce dopaminergic neuron loss and improve motor function outcomes .
In Vitro Studies
In vitro assays have shown that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, Rho kinase inhibition has been documented as a significant mechanism contributing to its anticancer effects .
In Vivo Studies
Animal studies have provided evidence for the efficacy of this compound in reducing tumor size and improving survival rates in models of aggressive cancers. These studies underline the importance of further clinical trials to assess safety and efficacy in humans .
Data Table: Biological Activity Overview
Scientific Research Applications
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-sulfonamide exhibits cytotoxic effects against various cancer cell lines. Studies conducted by the National Cancer Institute (NCI) evaluated its efficacy across a panel of cancer cell lines.
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The sulfonamide group in this compound contributes to its antimicrobial activity. Preliminary studies have demonstrated effectiveness against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting applications in inflammatory diseases like rheumatoid arthritis.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of the compound against various human tumor cell lines. The findings indicated that the compound significantly inhibited tumor growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against standard sulfonamide agents. Results showed that it maintained comparable activity against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SONH-) group is central to its reactivity, participating in hydrolysis, alkylation, and acylation reactions.
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Hydrolysis under basic conditions proceeds via nucleophilic attack on the electrophilic sulfur, yielding sulfonate salts.
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Alkylation at the sulfonamide nitrogen is regioselective, favoring mono-substitution due to steric hindrance from the tetrahydroisoquinoline group.
Thiophene Ring Reactions
The thiophene ring undergoes electrophilic substitution, primarily at the 5-position due to electron donation from the sulfonamide group.
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Nitration | HNO/HSO at 0–5°C | 5-nitrothiophene sulfonamide | |
| Halogenation | Cl or Br in CCl | 5-halo derivatives |
Tetrahydroisoquinoline Moieties
The tetrahydroisoquinoline group participates in oxidation and ring-opening reactions:
| Reaction Type | Conditions | Products | Citations |
|---|---|---|---|
| Oxidation | KMnO/HO, acidic | Dihydroisoquinoline or fully aromatic isoquinoline | |
| N-Alkylation | Alkyl halides, NaH/THF | Quaternary ammonium derivatives |
-
Oxidation under mild conditions preserves the sulfonamide functionality but converts tetrahydroisoquinoline to dihydroisoquinoline .
Dimethylaminophenyl Substituent
The para-dimethylamino group directs electrophilic substitution and undergoes dealkylation:
| Reaction Type | Conditions | Products | Citations |
|---|---|---|---|
| Electrophilic Substitution | HNO/HSO | Nitration at the meta position relative to dimethylamino group | |
| Dealkylation | HBr/AcOH, reflux | Primary amine formation |
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The dimethylamino group’s electron-donating effect enhances ring reactivity but deactivates upon protonation .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling:
| Reaction Type | Catalysts/Reagents | Products | Citations |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), aryl boronic acids | Biaryl sulfonamide derivatives |
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Coupling at the thiophene or phenyl rings requires careful ligand selection to avoid deactivation by the sulfonamide group .
Key Research Findings
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Antibacterial Activity : Derivatives with electron-withdrawing groups on the sulfonamide phenyl ring show enhanced activity against S. aureus (MIC = 4 μg/mL) .
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Synthetic Optimization : Multi-step routes (e.g., SNAr reactions, hydrogenation) achieve >70% purity after column chromatography .
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Stability : The compound is stable in aqueous media at pH 5–8 but degrades under strong acidic/basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
